3,4-Difluorophenyl isothiocyanate

Medicinal Chemistry Fluoroquinolone Synthesis Reaction Yield

3,4-Difluorophenyl isothiocyanate (DFPITC; CAS 113028-75-4) is a fluorinated aromatic building block with the molecular formula C7H3F2NS and a molecular weight of 171.17 g/mol. Its core structure features a phenyl ring substituted with fluorine atoms at the 3 and 4 positions and an electrophilic isothiocyanate (-N=C=S) functional group.

Molecular Formula C7H3F2NS
Molecular Weight 171.17 g/mol
CAS No. 113028-75-4
Cat. No. B053130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorophenyl isothiocyanate
CAS113028-75-4
Molecular FormulaC7H3F2NS
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)F)F
InChIInChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
InChIKeySVZKYXSJICYUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorophenyl Isothiocyanate (CAS 113028-75-4) Procurement: Specifications, Physical Properties & Sourcing


3,4-Difluorophenyl isothiocyanate (DFPITC; CAS 113028-75-4) is a fluorinated aromatic building block with the molecular formula C7H3F2NS and a molecular weight of 171.17 g/mol . Its core structure features a phenyl ring substituted with fluorine atoms at the 3 and 4 positions and an electrophilic isothiocyanate (-N=C=S) functional group . The compound is typically supplied as a clear, pale yellow liquid with a purity of ≥98% (GC) . Key physical specifications include a boiling point of 170 °C, a density of 1.35 g/cm³ (20/20), and a refractive index of 1.60 (n20/D) [1]. Standard storage conditions recommend an inert atmosphere (air sensitive) at room temperature .

3,4-Difluorophenyl Isothiocyanate Substitution Risks: Why In-Class Isomers Differ in Reactivity & Biological Outcome


Substituting 3,4-difluorophenyl isothiocyanate with another difluorophenyl isomer (e.g., 2,4- or 2,6-substituted) or a non-fluorinated analog is not trivial, as the specific substitution pattern dictates both chemical reactivity and biological target engagement . The ortho, meta, or para placement of fluorine atoms significantly alters the electron density on the aromatic ring, thereby modulating the electrophilicity of the isothiocyanate group, which is critical for covalent bond formation with nucleophilic biomolecules . Furthermore, the unique 3,4-substitution pattern has been specifically leveraged as a starting material for high-yielding syntheses of pharmacologically relevant scaffolds, such as fluoroquinolone precursors, where alternative isomers may lead to lower yields or different product profiles [1]. Consequently, relying on a generic or readily available isothiocyanate substitute can compromise synthetic reproducibility, alter biological activity, and invalidate comparative research findings.

3,4-Difluorophenyl Isothiocyanate Differentiation: Quantitative Evidence vs. Key Isomers & Analogs


Synthetic Yield in Fluoroquinolone Precursor Formation: 3,4-Difluorophenyl vs. Alternative Isomers

In a 2024 study, 3,4-difluorophenyl isothiocyanate served as the optimal starting material for synthesizing a novel fluoroquinolone precursor, achieving a 78% yield [1]. While direct comparative yield data for other difluorophenyl isomers in this exact reaction are not available in the public domain, this result establishes a benchmark for procurement decisions where this specific scaffold is targeted. The use of alternative isomers would likely alter the reaction pathway and necessitate re-optimization, potentially compromising yield and purity.

Medicinal Chemistry Fluoroquinolone Synthesis Reaction Yield

Cytotoxicity Profile in Normal Fibroblasts: 3,4-Difluorophenyl IC50 >30 µM vs. Reference Compounds

In a cytotoxicity assessment using the 3T3 mouse fibroblast cell line, 3,4-difluorophenyl isothiocyanate exhibited moderate cytotoxicity with an IC50 value greater than 30 µM . This data point indicates relatively low toxicity to this normal, non-cancerous cell line when compared to other compounds tested in the same study . While direct IC50 comparisons with other fluorinated isothiocyanates in this specific model are not provided, the value serves as a quantitative benchmark for researchers selecting isothiocyanate probes where minimizing off-target cytotoxicity to healthy cells is a priority.

Toxicology Cell Biology Safety Pharmacology

Comparative Electrophilic Reactivity: 3,4-Difluorophenyl vs. Non-Fluorinated Phenyl Isothiocyanate

The presence of electron-withdrawing fluorine atoms at the 3 and 4 positions of the phenyl ring increases the electrophilicity of the isothiocyanate group compared to non-fluorinated phenyl isothiocyanate (CAS 103-72-0) . This enhanced reactivity is a class-level inference derived from established principles of electronic effects in aromatic substitution. It suggests that 3,4-difluorophenyl isothiocyanate will react more readily with nucleophiles, potentially leading to faster reaction kinetics and higher conversion rates in certain chemical transformations.

Organic Synthesis Reactivity Medicinal Chemistry

Procurement-Grade Purity Benchmark: 3,4-Difluorophenyl Isothiocyanate ≥98% (GC)

3,4-Difluorophenyl isothiocyanate is consistently offered by major chemical suppliers at a high purity of ≥98% as determined by gas chromatography (GC) . This established purity benchmark ensures reproducibility in sensitive applications such as medicinal chemistry and biochemical assays. While other difluorophenyl isomers are also available at similar purities, this specific level of quality assurance is critical for research integrity and should be verified upon procurement.

Analytical Chemistry Quality Control Procurement

Stability and Handling: Air Sensitivity and Inert Atmosphere Storage

3,4-Difluorophenyl isothiocyanate is classified as air sensitive and is recommended to be stored under an inert gas to prevent degradation . This handling requirement is a standard characteristic of many isothiocyanates due to the reactivity of the -N=C=S group with atmospheric moisture. While not unique to this specific compound, adherence to these storage conditions is essential for maintaining its purity and reactivity over time.

Chemical Stability Storage Safety

3,4-Difluorophenyl Isothiocyanate: High-Value Application Scenarios in Pharma, Agro & Materials Science


Synthesis of Novel Fluoroquinolone Antibacterial Agents

3,4-Difluorophenyl isothiocyanate is a validated and high-yielding starting material for constructing fluoroquinolone precursors. As demonstrated by Potapov et al. (2024), the compound can be used to synthesize methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate in a 78% yield [1]. This specific synthetic route is an enabling step for medicinal chemists developing next-generation fluoroquinolone antibiotics with potentially improved activity spectra and resistance profiles.

Biochemical Probe Development for Covalent Protein Modification Studies

The electrophilic isothiocyanate group of 3,4-difluorophenyl isothiocyanate readily forms covalent bonds with nucleophilic residues on proteins (e.g., cysteine, lysine) . This property makes it a valuable tool for activity-based protein profiling and for developing covalent inhibitors. The specific 3,4-difluoro substitution pattern can be exploited to fine-tune reactivity and target selectivity. The compound's characterized cytotoxicity profile (IC50 >30 µM in 3T3 fibroblasts) provides a useful reference for designing cellular assays with appropriate concentration ranges .

Agrochemical Intermediate for Selective Crop Protection Agents

The compound serves as a versatile building block in the synthesis of agrochemicals. Its unique difluorophenyl moiety can impart favorable physicochemical properties (e.g., metabolic stability, bioavailability) to the final active ingredient [2]. Research applications include the creation of novel herbicides, insecticides, and fungicides with improved selectivity and environmental profiles [3].

Technical Documentation Hub

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